1,1-Dimethoxycyclohexane
Overview
Description
1,1-Dimethoxycyclohexane is a chemical compound that is a derivative of cyclohexane, where two methoxy groups are attached to the same carbon atom. This compound is of interest in various chemical reactions and has been studied for its physical and chemical properties, as well as its reactivity in different chemical processes.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 1-Methoxycyclohexene, a closely related compound, was prepared from cyclohexanone by reaction with dimethyl orthoformate, followed by cleavage using BPO4 as a catalyst at 240°C under reduced pressure, with an overall yield of 83% . Although this process does not directly describe the synthesis of 1,1-Dimethoxycyclohexane, it provides insight into the methods that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,1-Dimethoxycyclohexane has been determined using techniques such as gas-phase electron diffraction. For example, the molecular structure of 1,1-dimethoxy-1-silacyclohexane was studied and found to have a chair conformation with a flattening in the vicinity of the silicon atom . This information, while not directly about 1,1-Dimethoxycyclohexane, helps us understand the potential conformational preferences of dimethoxy-substituted cyclohexanes.
Chemical Reactions Analysis
The reactivity of 1,1-Dimethoxycyclohexane has been investigated, particularly in the context of gas-phase elimination reactions. The compound undergoes elimination to yield 1-methoxy-1-cyclohexene and methanol, following a first-order rate law. The reaction mechanism is suggested to involve a concerted polar four-membered cyclic transition state, with a significant elongation of the C—O bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-Dimethoxycyclohexane can be inferred from studies on similar compounds. For instance, the stability boundaries of gas hydrates formed with methylcyclohexane and cis-1,2-dimethylcyclohexane in the presence of methane were measured, indicating that the presence of methyl and methoxy groups on a cyclohexane ring can significantly affect the physical properties of the compound . Additionally, the molecular structure and conformations of 1,2-dimethoxycyclohexane derivatives have been studied, providing insights into the bond distances and angles that could be expected for 1,1-Dimethoxycyclohexane .
Scientific Research Applications
Synthesis and Chemical Reactions
1,1-Dimethoxycyclohexane plays a crucial role in various synthetic processes. For instance, it is used in the preparation of 1-Methoxycyclohexene, where cyclohexanone reacts with dimethyl orthoformate to yield 1,1-dimethoxycyclohexane. This compound then undergoes cleavage to produce 1-Methoxycyclohexene, with an overall yield of 83% (Shi, 2006). Additionally, the gas-phase elimination of 1,1-dimethoxycyclohexane leads to the formation of 1-methoxy-1-cyclohexene and methanol, following a homogeneous, unimolecular, first-order rate law (Rosas et al., 2010).
Structural and Thermodynamic Studies
The spatial structures of various mono- and disubstituted 1,1-dimethoxycyclohexanes have been explored using 13C NMR spectroscopy. These studies help in understanding the thermodynamic stabilities of different isomeric forms of the compound (Taskinen, 1998). Moreover, the molecular structure of 1,1-dimethoxycyclohexane has been determined through gas-phase electron diffraction, providing insights into the conformational aspects of the molecule (Carleer et al., 1978).
Catalysis and Reaction Mechanisms
1,1-Dimethoxycyclohexane has been a subject in studies of catalytic reactions. For example, its involvement in catalytic exchange reactions with deuterium on palladium films highlights its role in understanding π-bonded intermediates in heterogeneous catalysis (Rooney, 1963). Additionally, the compound's reactivity in etherification protection for hydroxyl in erythromycin oxime has been studied, indicating its potential in industrial applications (Yao, 2003).
Kinetics and Isomerism
The configurational isomerization of stereoisomeric dimethoxycyclohexanes, including 1,1-dimethoxycyclohexane, has been studied to understand the influence of catalysts and temperature on the isomerization process (Tatarinova et al., 1970).
Safety and Hazards
Mechanism of Action
. The primary targets of this compound are not well-documented in the literature. Further research is needed to identify its specific molecular targets and their roles.
Mode of Action
It’s known that it can react with trimethylsilane in the presence of trimethylsilyl triflate to form the corresponding ether . It can also undergo allylation and propargylation in the presence of indium to form the corresponding homoallylic or homopropargylic alcohol . .
Biochemical Pathways
It’s known that it can participate in reactions involving hydration equilibria . .
properties
IUPAC Name |
1,1-dimethoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJMQVLTXAGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239373 | |
Record name | Cyclohexane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxycyclohexane | |
CAS RN |
933-40-4 | |
Record name | Cyclohexane, 1,1-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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